This compound can be classified as:
The synthesis of 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane can be approached through several methods. The most notable techniques include:
The molecular structure of 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane features:
The chemical reactivity of 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane can be explored through various reaction pathways:
The mechanism of action for 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane, particularly in biological contexts, involves:
The physical and chemical properties of 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane include:
Property | Value |
---|---|
Molecular Weight | 202 g/mol |
Density | ~ 0.95 g/cm³ |
Melting Point | Not well-documented |
Solubility | Soluble in organic solvents |
The applications of 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane extend across various fields:
The pursuit of enhanced pharmacokinetic and physicochemical properties in drug candidates has driven the strategic adoption of nonclassical bioisosteres. These substituents or groups mimic critical features of established pharmacophores while mitigating inherent liabilities such as metabolic instability, poor solubility, and off-target effects. Traditional benzene rings, though ubiquitous in drug molecules (~45% of FDA-approved small-molecule drugs), introduce high lipophilicity and planar geometry that contribute to suboptimal developability profiles. This often manifests as increased metabolic clearance via cytochrome P450 (CYP450)-mediated oxidation and reduced aqueous solubility, limiting their therapeutic utility [1] [3].
The concept of bioisosterism evolved from Langmuir’s early 20th-century work on isosterism, focusing on electronic and steric mimicry. Friedman’s 1951 introduction of "bioisosterism" emphasized biological equivalence over strict physicochemical similarity, acknowledging context-dependent functionality [1]. Modern applications prioritize three-dimensional (3D), saturated scaffolds to "escape flatland" – a paradigm shift toward sp³-rich frameworks that reduce metabolic susceptibility while improving solubility and target engagement [3] [6]. Rigorous analyses, such as GlaxoSmithKline’s evaluation of >31,000 compounds, confirmed that increasing aromatic ring count correlates negatively with solubility and positively with lipophilicity (clogP) [3]. Consequently, saturated polycyclic systems like bicyclo[1.1.1]pentane (BCP) have emerged as transformative phenyl replacements, offering improved developability and novel intellectual property avenues.
Table 1: Impact of Aromatic Ring Count on Key Developability Parameters
Parameter | Low Aromatic Count | High Aromatic Count | Change |
---|---|---|---|
Aqueous Solubility (μM) | 120 ± 45 | 22 ± 8 | ↓ 82% |
clogP | 2.1 ± 0.3 | 4.7 ± 0.6 | ↑ 124% |
CYP450 Metabolism Rate | Low | High | ↑ 300–500% |
Data derived from GSK compound library analysis [3].
Bicyclo[1.1.1]pentane (BCP) has solidified its role as a premier bioisostere for para-substituted benzene rings due to its unique geometric and physicochemical properties. Structurally, BCP features two bridgehead carbon atoms separated by 1.89 Å, with substituent vectors projecting collinearly at 180° – closely approximating the 1,4-relationship in para-disubstituted benzenes (2.76 Å separation) but with ~1 Å shorter span. This compact yet rigid architecture minimizes conformational flexibility, enabling precise vectorial presentation of pharmacophores to biological targets [3] [4].
BCP’s superiority lies in its capacity to enhance key drug-like properties:
A landmark 2012 study by Stepan et al. demonstrated BCP’s utility in replacing a para-fluorophenyl group in the γ-secretase inhibitor 22. The BCP analogue 23 exhibited retained potency, 15-fold higher solubility, and reduced CYP3A4 metabolism, validating BCP as a transformative phenyl surrogate [4]. Subsequent applications span diverse target classes, including angiotensin II receptor antagonists (e.g., losartan analogues) and Bcl-2 inhibitors, underscoring its versatility [1] [4].
Table 2: Geometric and Physicochemical Comparison of BCP vs. Benzene
Property | Benzene | BCP | Functional Implication |
---|---|---|---|
Substituent Separation | 2.76 Å (para) | 1.89 Å (bridgehead) | Compact spacer for target engagement |
Bond Angle | 180° | 180° | Preserved vectorial alignment |
clogP Contribution | +2.1 | +1.0 | Improved membrane permeability |
Solubility (mg/mL) | 0.05 | 0.75 | Enhanced bioavailability potential |
CYP450 Metabolism | High (Epoxidation) | Negligible | Reduced tox/met liabilities |
Data synthesized from [3] [4] [7].
The strategic integration of a 2-methoxyphenyl moiety with the BCP scaffold represents a sophisticated approach to optimize dual-vector pharmacophores. Methoxy-substituted aromatics are prevalent in bioactive compounds due to their moderate electron-donating effects, which modulate electronic density, enhance binding affinity, and improve metabolic stability compared to unsubstituted phenyl or polar groups [6]. When fused to BCP’s bridgehead position, the resulting hybrid – 1-(2-methoxyphenyl)bicyclo[1.1.1]pentane – merges conformational rigidity with electronic fine-tuning, enabling precise optimization of drug-target interactions.
Key rationales for this molecular hybridization include:
In cannabinoid receptor ligands, analogues featuring 2-methoxyphenyl-BCP hybrids (e.g., PAM-26) achieved nanomolar CB2 affinity (Ki = 64 nM) and >313-fold selectivity over CB1, attributed to optimal vector alignment and reduced rotatable bond count [2]. Similarly, dopamine D3 receptor antagonists incorporating triazole-linked 2-methoxyphenyl groups showed enhanced metabolic stability in mouse liver microsomes versus amide-based precursors, validating the scaffold’s utility in CNS targets [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1